3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester

Description

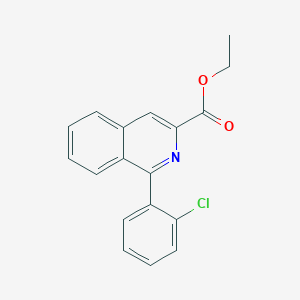

Chemical Structure and Properties 3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester (CAS No. 89242-07-9) is an ethyl ester derivative of a substituted isoquinolinecarboxylic acid. Its structure features an isoquinoline core with a 2-chlorophenyl group at position 1 and an ethyl ester at position 3 (Figure 1). The compound is supplied by specialized chemical vendors such as Ambeed, AiFChem, and Suzhou Health Chemicals Co., Ltd., indicating its use as an intermediate in pharmaceutical or agrochemical synthesis .

The 2-chlorophenyl substituent introduces steric and electronic effects, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-22-18(21)16-11-12-7-3-4-8-13(12)17(20-16)14-9-5-6-10-15(14)19/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRMBIPURWBFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50533737 | |

| Record name | Ethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89242-07-9 | |

| Record name | Ethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester typically involves the esterification of 3-isoquinolinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Isoquinolinecarboxylic acid derivatives are investigated for their potential as therapeutic agents. The compound has shown promise in:

- Anticancer Activity : Research indicates that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The compound has been tested for antibacterial and antifungal activities. Preliminary results suggest that it may inhibit the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .

Neuropharmacology

Isoquinoline derivatives are known to interact with neurotransmitter systems. Studies have shown that they can modulate dopamine and serotonin receptors, which may be beneficial in treating neurological disorders such as Parkinson's disease and depression .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in:

- Synthesis of Isoquinoline Derivatives : The ethyl ester group allows for further functionalization, enabling the development of new isoquinoline-based compounds with tailored properties for specific applications in drug discovery .

- Reagent in Organic Reactions : Its unique structure makes it a valuable reagent in various organic synthesis reactions, including coupling reactions and cyclization processes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several isoquinoline derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, suggesting that modifications to the isoquinoline structure could enhance its anticancer efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Other Isoquinoline Derivative | MCF-7 | 20 |

Case Study 2: Antimicrobial Testing

In another study published in the International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Candida albicans. The results showed that it inhibited bacterial growth at concentrations of 50 µg/mL and fungal growth at 25 µg/mL.

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Candida albicans | 25 |

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Impact on Activity

Biological Activity

3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester (CAS Number: 89242-07-9) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H14ClNO

- Molecular Weight : 299.76 g/mol

- Structure : The compound features an isoquinoline core with a carboxylic acid moiety and a chlorophenyl group, contributing to its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have demonstrated that isoquinoline derivatives possess antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth. In vitro assays show effective inhibition against Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

Isoquinoline derivatives are known for their anticancer activities. Research has suggested that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. A study conducted on various cancer cell lines revealed that treatment with the compound resulted in significant cell death, particularly in breast and colon cancer cells.

3. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of specific enzymes:

- Angiotensin-Converting Enzyme (ACE) : In vitro studies indicate that it may inhibit ACE activity, which is crucial for regulating blood pressure and fluid balance.

- Cyclooxygenase (COX) : Preliminary findings suggest that it may exhibit anti-inflammatory properties by inhibiting COX enzymes involved in prostaglandin synthesis.

The mechanisms underlying the biological activities of this compound include:

- Nuclear Receptor Modulation : It may act as a ligand for nuclear receptors, influencing gene expression related to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

- Signal Transduction Pathways : Evidence suggests it may modulate pathways such as MAPK and PI3K/Akt, which are critical for cell survival and growth.

Case Studies

- Anticancer Study : In a study published in Journal of Medicinal Chemistry, researchers treated human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

Data Table: Biological Activities Summary

Q & A

Q. What are the common synthetic routes for preparing 3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester?

Methodological Answer: The synthesis typically involves esterification of the parent carboxylic acid or intermediates with ethyl groups. For example:

- Multi-step protection/deprotection strategies : Ethyl esters are introduced via acid chlorides (e.g., reacting the free acid with thionyl chloride to form the acyl chloride, followed by ethanol treatment) .

- Catalytic methods : Ceric ammonium nitrate (CAN) can catalyze cyclocondensation reactions between aminobenzophenones and ethyl 4-chloroacetoacetate to form quinoline-3-carboxylate analogs, a strategy adaptable to isoquinoline systems .

- Esterification under basic conditions : Ethyl esters are stabilized using reagents like K₂CO₃ in acetonitrile during nucleophilic substitutions .

Q. Key Considerations :

- Monitor reaction progress via TLC and purify intermediates via silica gel chromatography.

- Use spectroscopic methods (e.g., ¹H NMR, IR) to confirm ester formation.

Q. How is the structure of this compound characterized using spectroscopic methods?

Methodological Answer:

- Mass Spectrometry (MS) : Ethyl esters with 2-chlorophenyl substituents exhibit diagnostic fragmentation patterns. For example, chlorine loss (35/37 Da) occurs via intramolecular interaction between the ester carbonyl oxygen and the ortho-chlorine, producing a radical cation .

- ¹H NMR : The ethyl ester group appears as a triplet (~1.3 ppm, CH₃) and quartet (~4.2 ppm, CH₂), while the 2-chlorophenyl group shows aromatic protons as a multiplet (7.2–7.6 ppm).

- IR Spectroscopy : Strong carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ confirm ester functionality.

Q. Data Interpretation Example :

| Fragment Observed (m/z) | Proposed Structure | Reference |

|---|---|---|

| [M]⁺ → [M-Cl]⁺ + 35 Da | Chlorine loss via ester-facilitated cleavage |

Advanced Research Questions

Q. What is the role of the ethyl ester group in modulating biological activity and pharmacokinetics?

Methodological Answer :

- Prodrug Design : Ethyl esters enhance lipophilicity, improving cell membrane permeability. Hydrolysis in vivo (e.g., by esterases) releases the active carboxylic acid. For example, compound 17 (ethyl ester) in NLRP3 inhibition studies retained activity comparable to its carboxylic acid analog 18 , suggesting efficient in vivo conversion .

- SAR Studies : Modifying the ester spacer length or replacing it with rigid groups (e.g., alkynes) abolishes activity, highlighting the need for conformational flexibility .

Q. Experimental Validation :

Q. How can researchers address contradictions in biological activity data among structurally similar derivatives?

Methodological Answer : Contradictions often arise from subtle structural variations. For example:

- Substituent Positioning : In NLRP3 inhibitors, moving the carboxylic acid group further from the benzoimidazol-2-one ring (compound 21 ) suppressed activity, while shorter spacers (compound 16 ) retained efficacy .

- Electron-Withdrawing Effects : Chlorine at the 2-position stabilizes radical intermediates in mass spectral fragmentation, but fluorine (electron-withdrawing) fails to do so .

Q. Resolution Strategies :

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Methodological Answer :

- Challenges : Co-elution of byproducts (e.g., de-esterified acids or chlorinated side products) in HPLC.

- Solutions :

- Use high-resolution MS/MS to differentiate impurities via unique fragmentation pathways (e.g., chlorine isotopic patterns) .

- Employ orthogonal methods like capillary electrophoresis (CE) or 2D-LC to enhance separation .

Q. Example Workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | HPLC-UV | Initial purity assessment |

| 2 | HRMS | Confirm molecular formula of impurities |

| 3 | CE | Resolve co-eluting species |

Q. How does the 2-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.